N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
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Description
N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as MTU-4, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent for various diseases. MTU-4 is a thiazole-based compound that has shown promising results in preclinical studies as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In
Scientific Research Applications
Synthesis and Biological Applications
Thiazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic agents, and inhibitors of cyclooxygenase enzymes. For instance, novel heterocyclic compounds derived from visnagenone and khellinone have shown significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Research has also explored the use of thiazole derivatives as corrosion inhibitors. The study of thiazole derivatives in corrosion monitoring of mild steel in sulphuric acid solutions demonstrated that these compounds can effectively protect steel surfaces from corrosion, highlighting their potential application in industrial settings (Khaled & Amin, 2009).
Antimicrobial and Anticancer Properties
Further studies have indicated the antimicrobial and anticancer potential of thiazole derivatives. A series of 3,5-bis(indolyl)-1,2,4-thiadiazoles, for example, were synthesized and demonstrated potent cytotoxicity against selected human cancer cell lines, highlighting the anticancer potential of thiazole-based compounds (Kumar et al., 2011). Additionally, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant antimicrobial activities, suggesting their utility in combating microbial infections (Noolvi, Patel, Kamboj, & Cameotra, 2016).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-4-3-5-11(8-10)17-14(21)19-15-18-12(9-23-15)13(20)16-6-7-22-2/h3-5,8-9H,6-7H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZNECOGHXWLCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide |
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